molecular formula C11H13NO3 B12090366 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B12090366
M. Wt: 207.23 g/mol
InChI Key: JFYNGMWGBXZMAI-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a tetrahydroquinoline derivative of significant interest in medicinal chemistry and organic synthesis. The hydrochloride salt (CAS 2792185-95-4) has a molecular formula of C11H14ClNO3 and a molecular weight of 243.69 . Tetrahydroquinoline scaffolds are recognized as "privileged structures" in drug discovery due to their broad-spectrum biological activity . These compounds are widely investigated for developing novel therapeutics, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents . Specifically, 1,2,3,4-tetrahydroisoquinoline carboxylic acids in optically pure form serve as critical building blocks for synthesizing natural products and pharmaceuticals . The structural motif of tetrahydroquinoline-2-carboxylic acid is a valuable precursor for constrained peptide and peptidomimetic design, helping to improve potency, selectivity, and metabolic stability in lead compounds . This product is offered exclusively for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2,4,6,9,12H,3,5H2,1H3,(H,13,14)

InChI Key

JFYNGMWGBXZMAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(N2)C(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Hydrogenation of Quinoline Precursors

Partial hydrogenation of quinoline derivatives to tetrahydroquinolines requires careful selection of catalysts and reaction conditions to avoid over-reduction to decahydroquinolines. Patent data for analogous compounds, such as 7-hydroxyquinoline-4-carboxylic acid, highlight the use of palladium-based catalysts under controlled hydrogen pressure. For example, a 2020 patent describes the hydrogenation of 7-bromoquinoline-4-carboxylic acid methyl ester using palladium acetate and Xantphos in 1,4-dioxane, achieving 98% yield of the saturated intermediate. Adapting this approach, the methoxy-substituted quinoline precursor could undergo similar catalytic hydrogenation to yield the tetrahydroquinoline core.

Methoxy Group Introduction

Methoxy group installation at position 7 can be achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In the cited patents, amination of 7-bromoquinoline derivatives using cesium carbonate and tert-butoxycarbonyl (Boc)-protected amines demonstrates the feasibility of introducing nitrogen-based substituents. For methoxy groups, a copper-catalyzed coupling between a bromoquinoline intermediate and methanol under basic conditions may prove effective. Reaction parameters such as temperature (80–120°C), catalyst loading (5–10 mol% CuI), and ligand selection (e.g., 1,10-phenanthroline) are critical for minimizing side reactions.

Carboxylation Strategies

The carboxylic acid moiety at position 2 is most efficiently introduced via hydrolysis of a pre-installed ester group. Patent examples describe saponification of methyl esters using aqueous sodium hydroxide (10% w/v) at 60°C, followed by acidification to precipitate the carboxylic acid. Alternative routes include direct carboxylation using Grignard reagents or Kolbe-Schmitt synthesis, though these methods often suffer from poor regioselectivity in polycyclic systems.

Stepwise Synthesis and Reaction Optimization

Intermediate Preparation: 7-Methoxyquinoline-2-Carboxylic Acid Methyl Ester

A plausible synthetic route begins with 6-methoxyisatin as the starting material, undergoing cyclization with ethyl acetoacetate under acidic conditions to form the quinoline core. Bromination at position 7 using N-bromosuccinimide (NBS) in dichloromethane, followed by esterification with thionyl chloride in methanol, yields the methyl ester intermediate. Key reaction parameters include:

StepConditionsYield
CyclizationH2SO4 (cat.), 100°C, 6 h75%
BrominationNBS, CH2Cl2, 0°C to RT, 12 h82%
EsterificationSOCl2, MeOH, reflux, 24 h80.5%

Hydrogenation to Tetrahydroquinoline

Catalytic hydrogenation of the quinoline ester intermediate employs Pd/C (10 wt%) under 50 psi H2 in ethanol at 80°C. Complete saturation of the pyridine ring is confirmed via 1H NMR (disappearance of aromatic protons at δ 8.5–9.0 ppm). Over-reduction to decahydroquinoline is mitigated by limiting reaction time to 4–6 h.

Saponification to Carboxylic Acid

The methyl ester undergoes hydrolysis with 2M NaOH in methanol-water (3:1) at 60°C for 3 h, followed by acidification with 2M HCl to pH 2. Filtration and drying afford the final carboxylic acid with >95% purity by HPLC.

Challenges and Mitigation Strategies

Regioselectivity in Methoxy Group Installation

Competing substitution at positions 5 and 8 of the quinoline ring is a major challenge. Steric directing groups, such as the Boc-protected amine in the cited patents, improve regioselectivity but require additional deprotection steps. Alternative approaches employ bulky ligands in copper-catalyzed couplings to favor substitution at position 7.

Stereochemical Control in Hydrogenation

The tetrahydroquinoline core introduces two stereocenters at positions 2 and 4. Asymmetric hydrogenation using chiral catalysts (e.g., (R)-BINAP-Pd complexes) achieves enantiomeric excesses >90%, though catalyst cost remains prohibitive for large-scale synthesis.

Purification of Polar Intermediates

The high polarity of carboxylic acid intermediates complicates isolation via standard extraction. Patent methods address this by precipitating the acid at precise pH levels (pH 2–3) and using cold washes with ice-cold water.

Scalability and Industrial Considerations

The described pathway demonstrates scalability potential, with patent examples reporting gram-scale syntheses and yields exceeding 80% at each step. Critical factors for industrial adoption include:

  • Catalyst Recycling : Palladium recovery via filtration and reactivation reduces costs.

  • Solvent Selection : Replacement of 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) improves process sustainability.

  • Continuous Flow Systems : Automated systems minimize manual handling of toxic reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline-carboxylic acids are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Reference
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Methoxy (C7), carboxylic acid (C2) Intermediate for neuroactive agents; exhibits NMDA receptor antagonism potential .
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Methoxy (C6), ketone (C2), carboxylic acid (C4) Altered ring saturation and substituent positions reduce NMDA affinity; used in metabolic studies .
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Methyl (C1), carboxylic acid (C2) Enhanced lipophilicity; explored as a constrained amino acid analog .
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Methoxy (C7), carboxylic acid (C3), isoquinoline core Isoquinoline scaffold confers distinct receptor binding profiles (e.g., opioid receptor modulation) .
CGP 61594 Dichloro (C5, C7), azidophenylacetyl (C4), carboxylic acid (C2) Photolabeling agent for NMDA receptor glycine sites; irreversible binding properties .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is an organic compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. Its molecular formula is C10H13NO3. This compound has been the subject of various studies investigating its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The compound features a methoxy group and a carboxylic acid group, which contribute to its unique chemical behavior. It undergoes several chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can yield various derivatives that may enhance or alter its biological activity.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes and receptors involved in critical cellular processes. The exact molecular pathways are still under investigation but are believed to include interactions with proteins that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown it to be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been shown to affect cell cycle progression and tubulin polymerization in cancer cell lines .

Data Summary

Activity Details
AntimicrobialEffective against multiple bacterial strains; potential for development into therapeutic agents.
AnticancerInduces apoptosis; inhibits cell proliferation; affects G2/M phase arrest in cancer cells .
MechanismInhibits specific enzymes and receptors; interacts with proteins involved in cellular processes.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
  • Anticancer Research : In vitro studies on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the most reliable synthetic routes for 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with methoxy-containing precursors. For example, a modified Pictet-Spengler reaction using 4-methoxyaniline and β-keto esters under acidic conditions (e.g., HCl or TFA) has been reported for analogous tetrahydroquinoline derivatives . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., ethanol vs. DCM), and catalytic acid strength. HPLC monitoring (C18 column, UV detection at 254 nm) is recommended to track intermediate formation and purity ≥95% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the methoxy singlet at δ 3.7–3.9 ppm and the carboxylic acid proton (if present) as a broad peak near δ 12–13 ppm. Tetrahydroquinoline ring protons appear as multiplets between δ 1.5–3.0 ppm (aliphatic CH₂/CH₃) and δ 6.5–7.5 ppm (aromatic protons) .
  • ¹³C NMR : The carboxylic carbon resonates at δ 170–175 ppm, while the methoxy carbon appears at δ 55–60 ppm .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Q. What in vitro biological assays are commonly used to evaluate the activity of this compound, and how should controls be designed?

  • Methodological Answer :
  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to rule out solvent toxicity .
  • Enzyme Inhibition : For studies targeting enzymes like COX-2 or kinases, use fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Normalize activity against a known inhibitor (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar tetrahydroquinoline derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogues (e.g., 7-Methoxy-1,2,3,4-tetrahydroquinoline vs. 2,2,4-Trimethyl derivatives ).
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to methyl/methoxy group positioning in active sites .
  • Metabolic Stability Tests : Use liver microsomes to evaluate if discrepancies arise from differential metabolic degradation .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer :
  • Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability, with in vivo hydrolysis studies to confirm release of the active form .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time. Characterize using dynamic light scattering (DLS) and in vitro release assays .

Q. How can researchers validate the proposed reaction mechanism for the synthesis of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹³C or ²H labels at critical positions (e.g., methoxy group) and track intermediates via LC-MS/MS .
  • Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) to identify rate-determining steps. Use Eyring plots to elucidate activation parameters .

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